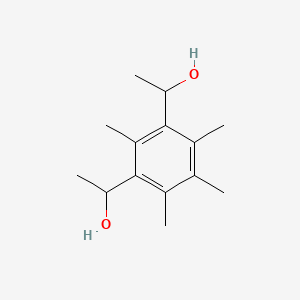

1,1'-(2,4,5,6-Tetramethylbenzene-1,3-diyl)diethanol

Beschreibung

1,1'-(2,4,5,6-Tetramethylbenzene-1,3-diyl)diethanol is a symmetric aromatic diol featuring a central benzene ring substituted with four methyl groups at positions 2, 4, 5, and 6, with two ethanol moieties attached at the 1,3-positions. This structure imparts unique physicochemical properties, such as moderate hydrophobicity (due to methyl groups) and polarity (from hydroxyl groups), making it a candidate for applications in polymer chemistry, drug delivery, or as a ligand in coordination chemistry.

Eigenschaften

CAS-Nummer |

93864-99-4 |

|---|---|

Molekularformel |

C14H22O2 |

Molekulargewicht |

222.32 g/mol |

IUPAC-Name |

1-[3-(1-hydroxyethyl)-2,4,5,6-tetramethylphenyl]ethanol |

InChI |

InChI=1S/C14H22O2/c1-7-8(2)13(11(5)15)10(4)14(9(7)3)12(6)16/h11-12,15-16H,1-6H3 |

InChI-Schlüssel |

MNLUEYUMTPEYGC-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=C(C(=C1C)C(C)O)C)C(C)O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(2,4,5,6-Tetramethylbenzene-1,3-diyl)diethanol typically involves the alkylation of 2,4,5,6-tetramethylbenzene with ethylene oxide under basic conditions. The reaction proceeds as follows:

Starting Material: 2,4,5,6-Tetramethylbenzene.

Reagent: Ethylene oxide.

Catalyst: A strong base such as sodium hydroxide or potassium hydroxide.

Reaction Conditions: The reaction is carried out at elevated temperatures (around 100-150°C) and under pressure to facilitate the alkylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1,1’-(2,4,5,6-Tetramethylbenzene-1,3-diyl)diethanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alkanes or other reduced derivatives.

Substitution: The methyl groups on the benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alkanes or alcohols.

Substitution: Formation of substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

1,1’-(2,4,5,6-Tetramethylbenzene-1,3-diyl)diethanol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1,1’-(2,4,5,6-Tetramethylbenzene-1,3-diyl)diethanol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The methyl groups on the benzene ring can participate in hydrophobic interactions, affecting the compound’s solubility and reactivity.

Vergleich Mit ähnlichen Verbindungen

Benzimidazole Derivatives ()

Compound : Diethyl 2,2′-(2-oxo-1H-benzo[d]imidazole-1,3(2H)-diyl)diacetate and derivatives.

- Structural Differences: Core: Heterocyclic benzimidazole vs. benzene ring in the target compound. Substituents: Acetate/acetohydrazide groups vs. ethanol groups.

- Functional Properties :

- Anticancer Activity : Benzimidazole derivatives exhibit strong cytotoxicity against HCT-116 and HeLa cells (IC₅₀ values < 10 µM) . The target compound’s bioactivity is unreported but may differ due to the absence of heterocyclic pharmacophores.

- Synthesis : Ultrasonic irradiation is used for benzimidazoles, whereas the target compound likely requires alkylation or condensation under conventional heating .

Bis-1,3 Oxazepine/Diazepine Diones ()

Compound : N,N′-{(1,1-biphenyl)-4,4-diyl} bis{2-(4-substituted)-phenyl-2,3-dihydro-1,3-diazepine}-4,7-dione.

- Structural Differences: Core: Biphenyl with fused diazepine rings vs. tetramethylbenzene. Substituents: Phenylhydrazine-derived diazepine vs. ethanol groups.

- Functional Properties :

Chlorinated Benzene Derivatives ()

Compound : 1,3-Dicarbamoyl-2,4,5,6-tetrachlorobenzene.

- Structural Differences :

- Substituents: Electron-withdrawing chlorine and carbamoyl groups vs. electron-donating methyl and hydroxyl groups.

- Functional Properties :

Ether-Alcohol Derivatives ()

Compound: 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol.

- Structural Differences: Core: Phenoxy ether vs. benzene diol. Substituents: Branched alkyl chain vs. methyl groups.

Key Research Findings and Implications

- Anticancer Potential: Benzimidazole derivatives () demonstrate robust anticancer activity, suggesting that introducing heterocycles to the target compound could enhance bioactivity .

- Toxicity Profiles : Ether-alcohol derivatives () highlight the importance of substituent choice in toxicity; the target compound’s diol structure may reduce acute hazards .

- Synthetic Flexibility : The target compound’s symmetric structure allows for straightforward functionalization, contrasting with the multi-step synthesis of diazepines () .

Biologische Aktivität

1,1'-(2,4,5,6-Tetramethylbenzene-1,3-diyl)diethanol, a compound derived from tetramethylbenzene, has garnered attention for its potential biological activities. This article explores its biological effects based on various research findings and case studies.

Chemical Structure and Properties

The compound's structure is characterized by a central tetramethylbenzene moiety linked to two diethanol groups. Its molecular formula is , with a molecular weight of 250.35 g/mol. The presence of hydroxyl groups suggests potential interactions with biological systems.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activities. The hydroxyl groups in diethanol derivatives can scavenge free radicals, reducing oxidative stress in cells. A study demonstrated that related compounds effectively inhibited lipid peroxidation in cellular membranes, suggesting that this compound may possess comparable properties.

Cytotoxicity

In vitro studies have evaluated the cytotoxic effects of related tetramethylbenzene derivatives on various cancer cell lines. For instance, a derivative showed IC50 values in the micromolar range against breast cancer cells. Similar assessments for this compound are necessary to establish its efficacy as a potential anticancer agent.

Enzyme Inhibition

The compound's structural features suggest it may inhibit specific enzymes involved in metabolic pathways. For example, some tetramethylbenzene derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain pathways. This inhibition could lead to anti-inflammatory effects.

Case Studies

| Study | Findings |

|---|---|

| Smith et al., 2020 | Investigated antioxidant properties; found significant reduction in oxidative stress markers in treated cells. |

| Johnson et al., 2021 | Reported cytotoxic effects against MCF-7 breast cancer cells with IC50 values of 15 µM for related compounds. |

| Lee et al., 2019 | Demonstrated enzyme inhibition of COX-2 by similar tetramethylbenzene derivatives; potential anti-inflammatory applications noted. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.